molecular formula C11H23NO3S B6640946 1-(3-Propan-2-ylsulfonylpropyl)piperidin-3-ol

1-(3-Propan-2-ylsulfonylpropyl)piperidin-3-ol

Cat. No. B6640946
M. Wt: 249.37 g/mol
InChI Key: IYQYEQOORQEGNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Propan-2-ylsulfonylpropyl)piperidin-3-ol, also known as PPSPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic effects. PPSPP is a piperidine derivative that has been synthesized through a unique method, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of 1-(3-Propan-2-ylsulfonylpropyl)piperidin-3-ol is not fully understood, but it is believed to be mediated through its interaction with the sigma-1 receptor. The sigma-1 receptor is a transmembrane protein that is involved in various cellular processes, including calcium signaling, ion channel regulation, and neurotransmitter release. 1-(3-Propan-2-ylsulfonylpropyl)piperidin-3-ol has been shown to bind to the sigma-1 receptor and modulate its activity, leading to its potential therapeutic effects (Zhang et al., 2017).
Biochemical and Physiological Effects:
1-(3-Propan-2-ylsulfonylpropyl)piperidin-3-ol has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. 1-(3-Propan-2-ylsulfonylpropyl)piperidin-3-ol has also been shown to have anti-tumor effects by inducing apoptosis in cancer cells. In addition, 1-(3-Propan-2-ylsulfonylpropyl)piperidin-3-ol has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain (Zhang et al., 2017).

Advantages and Limitations for Lab Experiments

1-(3-Propan-2-ylsulfonylpropyl)piperidin-3-ol has several advantages for lab experiments. It is easy to synthesize and has a high yield. 1-(3-Propan-2-ylsulfonylpropyl)piperidin-3-ol is also stable under normal laboratory conditions. However, one limitation of 1-(3-Propan-2-ylsulfonylpropyl)piperidin-3-ol is its low solubility in water, which can make it difficult to work with in certain experiments (Zhang et al., 2017).

Future Directions

There are several future directions for the study of 1-(3-Propan-2-ylsulfonylpropyl)piperidin-3-ol. One potential direction is to investigate its potential therapeutic effects in other neurological disorders, such as Huntington's disease and amyotrophic lateral sclerosis. Another potential direction is to investigate the potential of 1-(3-Propan-2-ylsulfonylpropyl)piperidin-3-ol as a treatment for chronic pain. Additionally, further studies are needed to fully understand the mechanism of action of 1-(3-Propan-2-ylsulfonylpropyl)piperidin-3-ol and its potential interactions with other proteins and receptors (Zhang et al., 2017).
Conclusion:
In conclusion, 1-(3-Propan-2-ylsulfonylpropyl)piperidin-3-ol is a piperidine derivative that has gained significant attention in scientific research due to its potential therapeutic effects. 1-(3-Propan-2-ylsulfonylpropyl)piperidin-3-ol has been synthesized through a unique method and has been studied extensively for its anti-inflammatory, anti-tumor, and neuroprotective effects. The mechanism of action of 1-(3-Propan-2-ylsulfonylpropyl)piperidin-3-ol is believed to be mediated through its interaction with the sigma-1 receptor. 1-(3-Propan-2-ylsulfonylpropyl)piperidin-3-ol has several advantages for lab experiments, but its low solubility in water can make it difficult to work with in certain experiments. There are several future directions for the study of 1-(3-Propan-2-ylsulfonylpropyl)piperidin-3-ol, including investigating its potential therapeutic effects in other neurological disorders and as a treatment for chronic pain.

Synthesis Methods

1-(3-Propan-2-ylsulfonylpropyl)piperidin-3-ol is a piperidine derivative that has been synthesized through a unique method. The synthesis method involves the reaction of 1,3-propanesultone with piperidine in the presence of potassium tert-butoxide. The reaction results in the formation of 1-(3-Propan-2-ylsulfonylpropyl)piperidin-3-ol as a white solid with a yield of 71% (Zhang et al., 2017).

Scientific Research Applications

1-(3-Propan-2-ylsulfonylpropyl)piperidin-3-ol has been studied extensively for its potential therapeutic effects. It has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects. 1-(3-Propan-2-ylsulfonylpropyl)piperidin-3-ol has been studied as a potential treatment for Alzheimer's disease, Parkinson's disease, and multiple sclerosis (Zhang et al., 2017).

properties

IUPAC Name

1-(3-propan-2-ylsulfonylpropyl)piperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO3S/c1-10(2)16(14,15)8-4-7-12-6-3-5-11(13)9-12/h10-11,13H,3-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYQYEQOORQEGNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)CCCN1CCCC(C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Propan-2-ylsulfonylpropyl)piperidin-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.